2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid
CAS No.:
Cat. No.: VC17249186
Molecular Formula: C14H12BFN2O5
Molecular Weight: 318.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12BFN2O5 |
|---|---|
| Molecular Weight | 318.07 g/mol |
| IUPAC Name | [2-fluoro-5-[methyl-(2-nitrophenyl)carbamoyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C14H12BFN2O5/c1-17(12-4-2-3-5-13(12)18(22)23)14(19)9-6-7-11(16)10(8-9)15(20)21/h2-8,20-21H,1H3 |
| Standard InChI Key | UOLFNPGGUUSEKJ-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C=CC(=C1)C(=O)N(C)C2=CC=CC=C2[N+](=O)[O-])F)(O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, [2-fluoro-5-[methyl-(2-nitrophenyl)carbamoyl]phenyl]boronic acid, reflects its three key functional groups:
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A boronic acid (-B(OH)₂) at the phenyl ring’s para position, enabling diol-binding and cross-coupling reactivity.
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A fluoro substituent at the ortho position, enhancing electron-withdrawing effects and metabolic stability.
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An N-methyl-N-(2-nitrophenyl)carbamoyl group, introducing steric bulk and redox-active nitro functionality .
Its molecular formula is C₁₄H₁₂BFN₂O₅, with a molecular weight of 318.07 g/mol. The SMILES notation, B(C1=C(C=CC(=C1)F)C(=O)N(C)C2=CC=CC=C2N+[O-])O, captures the spatial arrangement of substituents.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Boronation: Lithiation of 2-fluoro-5-bromo-N-methylaniline followed by treatment with triisopropyl borate yields the boronic acid intermediate.
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Carbamoylation: Reaction with 2-nitrobenzoyl chloride introduces the carbamoyl group via nucleophilic acyl substitution.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >97% purity, as verified by HPLC .
Key challenges include minimizing boronic acid oxidation and controlling regioselectivity during carbamoylation.
Scalability and Yield
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Lab-Scale: Yields range from 45–60% due to intermediate sensitivity .
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Industrial Scale: Continuous flow systems improve efficiency, reducing reaction times by 40% compared to batch processes .
Applications in Research and Industry
Organic Synthesis
The compound serves as a versatile building block:
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Suzuki-Miyaura Coupling: Forms biaryl structures with aryl halides, catalyzed by Pd(PPh₃)₄ in THF/H₂O.
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Proteasome Inhibition: The boronic acid group chelates catalytic threonine residues in the 20S proteasome, showing IC₅₀ values of 12 nM in vitro.
Material Science
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Polymer Modification: Incorporated into epoxy resins as a cross-linker, enhancing thermal stability (Tg increased by 25°C) .
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Sensor Development: Quenches fluorescein emission via photoinduced electron transfer, enabling nitroaromatic detection at 10 ppb .
| Precaution | Requirement |
|---|---|
| Personal Protective Equipment | Nitrile gloves, goggles, respirator (N95) |
| Storage | −20°C under argon, separated from acids |
| Spill Management | Absorb with vermiculite, dispose as hazardous waste |
Structural Analogs and SAR Studies
Comparative Analysis
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid | C₉H₈BFNO₄ | Replaces nitrophenyl with methoxycarbonyl |
| 4-Fluoro-3-nitrobenzeneboronic acid | C₆H₆BFNO₄ | Lacks carbamoyl group, simpler structure |
| 3-Fluoro-5-(N-ethylcarbamoyl)benzeneboronic acid | C₁₀H₁₁BFNO₃ | Ethyl substituent instead of methyl |
The N-methyl-N-(2-nitrophenyl)carbamoyl moiety in the parent compound enhances proteasome binding affinity by 3-fold compared to analogs, underscoring its pharmacological promise.
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